4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
Overview
Description
4-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 3-chloro-1,1’-biphenyl group via an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride typically involves the following steps:
Formation of the Biphenyl Intermediate: The 3-chloro-1,1’-biphenyl can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Etherification: The biphenyl intermediate is then reacted with an ethylene oxide derivative to form the ethoxy linkage.
Piperidine Substitution: The ethoxy-biphenyl compound is then reacted with piperidine under basic conditions to form the final product.
Hydrochloride Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized under strong oxidative conditions to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the biphenyl ring.
Substitution: The chlorine atom on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Dechlorinated biphenyls and hydrogenated biphenyls.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
4-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues . This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-propyl}morpholine
- 4-{3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]propyl}morpholine
- N-(4’-Chloro-biphenyl-4-yl)-2-phenylacetamide
Uniqueness
4-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both a piperidine ring and a biphenyl moiety.
Properties
IUPAC Name |
4-[2-(2-chloro-4-phenylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c20-18-14-17(16-4-2-1-3-5-16)6-7-19(18)22-13-10-15-8-11-21-12-9-15;/h1-7,14-15,21H,8-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXOIDGEFKOQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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